1-Cyclooctylpyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-cyclooctylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12-8-9-13(10-12)11-6-4-2-1-3-5-7-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXRXESVMZOFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Cyclooctylpyrrolidin 3 Ol
Retrosynthetic Analysis and Strategic Disconnections for 1-Cyclooctylpyrrolidin-3-ol
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgicj-e.org This process involves breaking bonds and converting functional groups to reveal potential synthetic routes.
Identification of Key Precursors and Building Blocks
The structure of this compound presents several logical points for disconnection. The most apparent disconnections are at the C-N bond linking the cyclooctyl group to the pyrrolidine (B122466) ring and within the pyrrolidine ring itself.
Disconnection 1: C-N Bond Formation: A primary retrosynthetic step is the disconnection of the bond between the pyrrolidine nitrogen and the cyclooctyl ring. This suggests a synthesis based on the alkylation of a pre-formed pyrrolidin-3-ol with a cyclooctyl halide or a reductive amination reaction between pyrrolidin-3-ol and cyclooctanone (B32682).
Disconnection 2: Pyrrolidine Ring Formation: A more fundamental approach involves breaking the pyrrolidine ring. A common strategy for forming 3-hydroxypyrrolidines is the cyclization of a C4 chain containing an amine and a suitable electrophilic group. A key precursor for this strategy is often derived from the reaction of an amine (cyclooctylamine) with a four-carbon chain possessing reactive functional groups at both ends, such as epichlorohydrin (B41342) or 1,4-dihalobutan-2-ol.
These disconnections lead to the identification of several key building blocks.
| Target Molecule | Retrosynthetic Disconnection | Key Precursors / Synthons | Synthetic Equivalents |
| This compound | C(cyclooctyl)-N Bond | Pyrrolidin-3-ol + Cyclooctyl cation | Pyrrolidin-3-ol, Cyclooctyl bromide |
| This compound | C-N and C-C bonds of pyrrolidine ring | Cyclooctylamine + 4-carbon chain with hydroxyl | Cyclooctylamine, Epichlorohydrin |
| This compound | C-N and C-C bonds of pyrrolidine ring | Cyclooctylamine + 1,4-dicarbonyl precursor | Cyclooctylamine, 4-chloro-3-hydroxybutanal |
Exploration of Convergent vs. Linear Synthesis Strategies
The assembly of this compound can be approached through either a linear or a convergent synthesis.
Enantioselective Synthesis of Chiral this compound Isomers
The pyrrolidine ring in this compound contains a stereocenter at the C3 position. The synthesis of specific enantiomers ((R)- or (S)-1-Cyclooctylpyrrolidin-3-ol) requires advanced asymmetric methods.
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis offers an elegant and atom-economical way to generate chiral pyrrolidines. nih.gov These methods use a small amount of a chiral catalyst to induce enantioselectivity in the ring-forming reaction.
Asymmetric aza-Michael Reaction: The intramolecular aza-Michael reaction can be catalyzed by chiral Brønsted acids, such as chiral phosphoric acids, to produce enantioenriched pyrrolidines. whiterose.ac.uk A hypothetical precursor, N-cyclooctyl-4-aminobut-2-enoate, could undergo cyclization in the presence of such a catalyst to yield the chiral pyrrolidine core. whiterose.ac.uk
Catalytic C-H Insertion: Rhodium(II) catalysts are known to facilitate the asymmetric C-H insertion of carbenes. nih.gov A strategy could involve a rhodium-catalyzed reaction of a diazo-functionalized precursor attached to a cyclooctylamino group, leading to a highly enantioselective cyclization and formation of the pyrrolidine ring. nih.gov
Gold-Catalyzed Tandem Reactions: Gold catalysts can enable tandem reactions, such as hydroamination/cyclization, to stereoselectively form pyrrolidine derivatives from acyclic precursors. acs.org This powerful method could be applied to an alkyne-containing amine to construct the chiral pyrrolidine ring in a single, efficient step. acs.org
| Catalytic System | Reaction Type | Potential Application | Reference |
| Chiral Phosphoric Acid | Intramolecular aza-Michael | Cyclization of an unsaturated amine precursor | whiterose.ac.uk |
| Rhodium(II) Complex | Asymmetric C-H Insertion | Cyclization of a diazo-functionalized amine | nih.gov |
| Gold(I) Chloride / Silver Salt | Hydroamination/Cyclization | Tandem reaction of an alkyne-containing amine | acs.org |
Chiral Auxiliary-Mediated Approaches to Stereocontrol
This strategy involves covalently attaching a chiral auxiliary to an achiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed.
Evans-Type Auxiliaries: While classic for aldol (B89426) reactions, the principles can be adapted. A chiral oxazolidinone auxiliary could be used to control the stereoselective introduction of an amine, which is then elaborated into the pyrrolidine ring.
Sulfinimine-Based Methods: Chiral N-tert-butanesulfinimines are highly effective for directing nucleophilic additions. acs.org A strategy could involve the reaction of a Grignard or organolithium reagent with a chiral sulfinimine that contains a latent four-carbon chain. Subsequent intramolecular cyclization would yield a pyrrolidine with a stereocenter controlled by the sulfinyl group, which can then be cleaved. acs.orgacs.org
Phenylglycinol-Derived Auxiliaries: (R)- or (S)-phenylglycinol can be used as a chiral template. Condensation with a dialdehyde (B1249045) equivalent can form a chiral oxazolidine-pyrrolidine system. Nucleophilic addition to an in-situ formed iminium ion, directed by the auxiliary, followed by removal of the auxiliary, can provide access to enantiopure pyrrolidines. acs.org
Diastereoselective Routes for Defined Stereoisomers
Diastereoselective methods are used when a molecule already contains a stereocenter, and a new one is created in a controlled manner relative to the first. While the target molecule has only one stereocenter, many powerful pyrrolidine syntheses proceed through diastereoselective reactions of chiral precursors.
Multicomponent Reactions: The diastereoselective reaction of several components in a one-pot synthesis can construct highly substituted pyrrolidines with defined stereochemistry. acs.orgnih.govnih.gov For example, a reaction involving a chiral amine (or an imine derived from it), a dihydrofuran, and a silane (B1218182) reagent can lead to complex pyrrolidines with high diastereoselectivity. nih.gov
Cycloaddition Reactions: The [3+2] cycloaddition between an azomethine ylide and an alkene is a powerful method for pyrrolidine synthesis. acs.org If one of the components is chiral, the cycloaddition can proceed with high diastereoselectivity, allowing for the construction of the pyrrolidine ring with control over the relative stereochemistry of the newly formed centers. acs.org
Hydrozirconation-Cyclization: A tandem hydrozirconation of a chiral N-allyl oxazolidine (B1195125) followed by a Lewis acid-mediated cyclization provides a diastereoselective route to substituted pyrrolidines. nih.gov The existing chirality in the oxazolidine, derived from a chiral amino alcohol, directs the formation of the new stereocenters during the ring closure. nih.gov
Novel Synthetic Transformations in this compound Synthesis
The construction of the this compound scaffold benefits from contemporary advances in synthetic organic chemistry. These methods offer efficient and elegant pathways to the core structure and its analogs.
Development of Cascade Reactions for Pyrrolidine Ring Construction
Cascade reactions, also known as domino or tandem reactions, have emerged as a powerful strategy in organic synthesis, allowing for the formation of multiple chemical bonds in a single operation. This approach is particularly valuable for constructing complex ring systems like the pyrrolidine core of this compound, as it enhances efficiency and atom economy. rsc.org
One notable strategy involves the electrophilic halogen-induced cascade reaction. rsc.org For instance, an N-bromosuccinimide (NBS) induced aminocyclization-ring expansion cascade of a cinnamylaziridine precursor can yield highly functionalized pyrrolidines. rsc.org This process is initiated by the bromination of the substrate, leading to a bromonium ion intermediate. Subsequent intramolecular attack by an aziridine (B145994) nitrogen atom forms an aziridinium (B1262131) ion, which is then opened by a nucleophile to yield the pyrrolidine ring with excellent diastereoselectivity. rsc.org While not directly reported for this compound, this methodology provides a conceptual framework for constructing the pyrrolidine ring, which could then be N-alkylated with a cyclooctyl group.
Another approach involves the rhodium(II)-catalyzed reaction of α-diazoketo substituted pyrrolidine derivatives, which proceed through a rsc.orgorganic-chemistry.org-hydrogen transfer from an initial ammonium (B1175870) ylide intermediate. cdnsciencepub.com Such cascade processes are instrumental in creating diverse polycyclic systems containing the pyrrolidine motif. cdnsciencepub.com Furthermore, DNA-compatible, one-pot, three-component cycloaddition strategies have been developed for synthesizing pyrrolidine-fused scaffolds, highlighting the versatility of cascade reactions in generating molecular complexity. acs.org
| Cascade Reaction Type | Key Reagents/Catalysts | Intermediate(s) | Key Feature |
| Halogen-induced Aziridine Ring Expansion rsc.org | N-Bromosuccinimide (NBS) | Bromonium ion, Aziridinium ion | Forms multiple stereocenters in a single operation. |
| Rh(II)-catalyzed Cyclization cdnsciencepub.com | Rh(II) catalysts, α-diazoketo substrates | Ammonium ylide | rsc.orgorganic-chemistry.org-hydrogen transfer mechanism. |
| Three-Component Cycloaddition acs.org | Azomethine ylides | Not specified | DNA-compatible, one-pot synthesis. |
Application of Modern Cross-Coupling Methodologies
Modern cross-coupling reactions, particularly those catalyzed by palladium, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound synthesis, these methods are crucial for introducing the cyclooctyl group or for further functionalization.
The Suzuki-Miyaura cross-coupling is a versatile method for creating C-C bonds. researchgate.net A plausible synthetic route could involve the coupling of a pre-formed N-H pyrrolidin-3-ol derivative with a cyclooctyl boronic acid or a related organoboron reagent. While direct N-arylation and N-alkylation via Buchwald-Hartwig amination are more common for C-N bond formation, related palladium-catalyzed cross-coupling technologies can be adapted for this purpose. The choice of ligands, such as bulky biarylphosphines, is critical in these transformations, as they facilitate the formation of the active monoligated palladium(0) catalytic species. nih.gov
Recent advances have focused on developing highly active and stable precatalysts that generate the L1Pd(0) species needed for efficient catalysis. nih.gov These catalysts have broadened the scope of cross-coupling reactions to include challenging C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formations, which would be directly applicable to attaching a cyclooctyl group (a C(sp³) nucleophile) to the pyrrolidine nitrogen. acs.org
| Cross-Coupling Reaction | Typical Catalyst | Coupling Partners | Application to Target Synthesis |
| Suzuki-Miyaura Coupling researchgate.net | Pd(OAc)₂, Phosphine Ligand | Organoboron reagent, Halide/Triflate | Formation of a C-C bond, e.g., functionalizing the pyrrolidine ring. |
| Buchwald-Hartwig Amination | Pd-based catalyst, Bulky Ligand | Amine, Aryl/Alkyl Halide | Formation of the N-cyclooctyl bond. |
| Negishi Coupling nih.gov | Pd or Ni catalyst | Organozinc reagent, Halide/Triflate | C-C bond formation with organozinc reagents. |
Utilization of Organometallic Reagents in Functionalization
Organometallic reagents, such as Grignard and organolithium reagents, are fundamental in organic synthesis for creating new carbon-carbon bonds due to the highly nucleophilic nature of the carbon atom bound to the metal. youtube.comyoutube.com
In a synthesis targeting this compound, a key step could involve the reaction of a cyclooctylmagnesium bromide (a Grignard reagent) or cyclooctyllithium with a suitable electrophilic precursor. youtube.com For example, the synthesis could start from a protected pyrrolidinone. The organometallic cyclooctyl reagent could be used in a nucleophilic addition to an iminium ion intermediate derived from the pyrrolidinone, followed by reduction to yield the final product.
Alternatively, Gilman reagents (lithium dialkylcuprates) offer a milder approach. youtube.com These reagents are known to react with acid chlorides to form ketones without proceeding to the tertiary alcohol, which demonstrates their unique reactivity profile. youtube.com This selectivity could be exploited in a multi-step synthesis where a pyrrolidine-based acid chloride is reacted with a lithium dicyclooctylcuprate to introduce the cyclooctyl group via an acyl substitution mechanism.
| Organometallic Reagent | General Formula | Typical Reactivity | Potential Application in Synthesis |
| Grignard Reagent youtube.com | R-MgX | Strong nucleophile and base; reacts with carbonyls, epoxides. | Addition of the cyclooctyl group to an electrophilic pyrrolidine precursor. |
| Organolithium Reagent youtube.com | R-Li | Highly reactive nucleophile and base. | Similar to Grignard reagents for C-C bond formation. |
| Gilman Reagent (Organocuprate) youtube.com | R₂CuLi | Softer nucleophile; used for 1,4-additions and reaction with acid chlorides. | Selective addition of the cyclooctyl group to a functionalized pyrrolidine intermediate. |
Derivatization Strategies for this compound for Academic Exploration
Once synthesized, this compound serves as a scaffold for further chemical modification. These derivatization strategies are essential for academic research, enabling the exploration of structure-activity relationships and the development of new chemical entities.
Regioselective Functionalization of the Pyrrolidine Ring
The selective functionalization of specific C-H bonds on the pyrrolidine ring is a significant challenge due to the presence of multiple, chemically similar positions. However, modern synthetic methods have provided tools to achieve regioselectivity.
Directed C-H activation is a powerful strategy where a directing group on the molecule guides a metal catalyst to a specific C-H bond. mdpi.com In this compound, the hydroxyl group or the tertiary amine could potentially serve as an internal directing group to functionalize adjacent positions. For instance, palladium-catalyzed C-H olefination has been achieved at the C4 position of tryptophan derivatives by using a removable N-triflyl directing group. mdpi.com
Furthermore, catalyst-tuned regioselectivity offers another avenue for controlled functionalization. For example, hydroalkylation of 3-pyrrolines can be directed to either the C2 or C5 position by selecting either a cobalt or a nickel catalyst, respectively. organic-chemistry.org While this compound is saturated, these principles can be adapted to related unsaturated precursors. Borane-catalyzed dehydrogenation of pyrrolidines to form pyrroles also presents a method for functionalization, as the resulting pyrrole (B145914) is amenable to a wide range of electrophilic substitution and cross-coupling reactions. acs.org
Chemical Modifications at the Hydroxyl Group
The hydroxyl group at the C3 position is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups.
A common transformation is its conversion into an azide (B81097) group. This can be achieved under Mitsunobu conditions or by using a reagent system like triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone (Ph₃P/DDQ) with a tetra-n-butylammonium azide (n-Bu₄NN₃) source. nih.gov This transformation is valuable as the azide can participate in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes, to link the pyrrolidine scaffold to other molecules. nih.gov
Etherification is another key modification. The hydroxyl group can be deprotonated with a base and reacted with an alkyl halide to form an ether linkage. For more selective transformations, especially in the presence of other nucleophilic groups, specialized reagents are employed. For instance, a solid-supported benzylic chlorodiethylsilane has been used to selectively form a silyl (B83357) ether, which can be a useful protecting group or a point of attachment for further chemistry. nih.gov
| Modification Type | Reagents | Functional Group Introduced | Significance |
| Azidation nih.gov | Ph₃P, DDQ, n-Bu₄NN₃ | Azide (-N₃) | Enables bioorthogonal "click chemistry" conjugations. |
| Etherification | NaH, Alkyl Halide | Ether (-OR) | Modifies polarity and steric properties. |
| Silyl Ether Formation nih.gov | Chlorodiethylsilane derivative | Silyl Ether (-OSiR₃) | Acts as a selective protecting group or linkage point. |
| Tosylation/Mesylation | TsCl/MsCl, Base | Tosylate/Mesylate (-OTs/-OMs) | Converts hydroxyl into a good leaving group for substitution reactions. |
Introduction of Diverse Cyclooctyl Substituents
The ability to introduce a wide range of functional groups onto the cyclooctyl moiety of this compound is crucial for fine-tuning its pharmacological profile. Key strategies for achieving this structural diversity primarily revolve around two synthetic approaches: the N-alkylation of a pre-formed pyrrolidin-3-ol core with a functionalized cyclooctyl electrophile, and the reductive amination of a substituted cyclooctanone with pyrrolidin-3-ol.
N-Alkylation with Functionalized Cyclooctyl Halides and Tosylates
One of the most direct methods for introducing a cyclooctyl group onto the pyrrolidine nitrogen is through N-alkylation. This reaction typically involves the treatment of pyrrolidin-3-ol, or a protected version thereof, with a suitable cyclooctyl electrophile, such as a cyclooctyl bromide, iodide, or tosylate. The regioselectivity of this alkylation is generally high, favoring the formation of the N-1 substituted product.
The versatility of this approach lies in the ability to pre-synthesize cyclooctyl halides and tosylates bearing a variety of substituents. For instance, functional groups such as esters, ethers, and even other rings can be incorporated into the cyclooctyl ring prior to its attachment to the pyrrolidine. The choice of base and solvent can be critical in optimizing the yield and minimizing side reactions. Common conditions often involve the use of a non-nucleophilic base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) to facilitate the deprotonation of the pyrrolidine nitrogen, thereby enhancing its nucleophilicity.
| Cyclooctyl Electrophile | Pyrrolidine Reactant | Reaction Conditions | Product | Key Feature |
| Cyclooctyl bromide | (R)-3-Hydroxypyrrolidine | NaH, THF | (R)-1-Cyclooctylpyrrolidin-3-ol | Direct attachment of the cyclooctyl group. |
| 4-Methoxycyclooctyl tosylate | (S)-3-Hydroxypyrrolidine | K₂CO₃, Acetonitrile | (S)-1-(4-Methoxycyclooctyl)pyrrolidin-3-ol | Introduction of an ether functionality. |
| Methyl 4-bromocyclooctane-1-carboxylate | 3-Pyrrolidinol | Et₃N, DMF | Methyl 4-(3-hydroxypyrrolidin-1-yl)cyclooctane-1-carboxylate | Incorporation of an ester group for further modification. |
Reductive Amination of Substituted Cyclooctanones
Reductive amination offers a powerful and convergent strategy for the synthesis of this compound derivatives. This one-pot reaction involves the condensation of a substituted cyclooctanone with pyrrolidin-3-ol to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This method is particularly advantageous as it allows for the use of a wide array of commercially available or readily synthesized cyclooctanone derivatives.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being among the most common due to their mildness and selectivity for the iminium ion over the ketone starting material. masterorganicchemistry.com The reaction conditions are generally mild and tolerant of many functional groups, making this a highly versatile method for generating a library of diverse this compound analogues. The stereochemistry at the 3-position of the pyrrolidine ring is typically retained throughout the reaction sequence.
| Cyclooctanone Derivative | Pyrrolidine Reactant | Reducing Agent | Product | Key Feature |
| Cyclooctanone | (R)-3-Hydroxypyrrolidine | NaBH(OAc)₃ | (R)-1-Cyclooctylpyrrolidin-3-ol | A straightforward route to the parent compound. |
| 4-Hydroxycyclooctanone | (S)-3-Hydroxypyrrolidine | NaBH₃CN | (S)-1-(4-Hydroxycyclooctyl)pyrrolidin-3-ol | Introduction of an additional hydroxyl group. |
| 4-Oxocyclooctane-1-carbonitrile | 3-Pyrrolidinol | NaBH(OAc)₃ | 4-(3-Hydroxypyrrolidin-1-yl)cyclooctane-1-carbonitrile | Incorporation of a nitrile for potential transformation into other functional groups. |
The development of these advanced synthetic methodologies has significantly expanded the accessibility of diversely substituted this compound compounds. The strategic choice between N-alkylation and reductive amination allows chemists to tailor the synthesis based on the availability of starting materials and the desired substitution pattern on the cyclooctyl ring, thereby facilitating the exploration of this important chemical space for drug discovery.
Computational Chemistry and Molecular Design Studies of 1 Cyclooctylpyrrolidin 3 Ol
Quantum Chemical Calculations on 1-Cyclooctylpyrrolidin-3-ol
Quantum chemical calculations offer a detailed understanding of the intrinsic properties of a molecule, governed by its electronic structure. wikipedia.org For this compound, these calculations can elucidate the distribution of electrons, the nature of its chemical bonds, and predict its spectroscopic behavior.
The electronic structure of this compound is characterized by the interplay between the saturated pyrrolidine (B122466) ring, the bulky cyclooctyl group, and the polar hydroxyl substituent. Density Functional Theory (DFT) calculations can be employed to determine the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key to understanding the molecule's reactivity. researchgate.net For instance, functionalization of a C60 fullerene with different pyrrolidine derivatives can tune the energy and location of the HOMO. researchgate.net
The presence of the nitrogen heteroatom and the oxygen of the hydroxyl group introduces polarity and the potential for hydrogen bonding. researchgate.net The electron-withdrawing nature of the hydroxyl group can influence the electron density across the pyrrolidine ring. emich.edu The large, flexible cyclooctyl group attached to the nitrogen atom will primarily exert steric effects, but its various conformations can also subtly influence the electronic environment of the pyrrolidine nitrogen.
A natural bond orbital (NBO) analysis can provide further insights into the specific donor-acceptor interactions within the molecule, quantifying the hyperconjugative effects that contribute to its stability. These calculations can reveal the delocalization of electron density from bonding orbitals to antibonding orbitals, providing a more detailed picture of the bonding characteristics than a simple Lewis structure can offer.
Quantum chemical calculations are a valuable tool for predicting various spectroscopic properties, which can aid in the experimental characterization of new compounds. arxiv.orgresearchgate.net For this compound, these predictions can guide researchers in interpreting experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. ucm.es Calculations of the vibrational frequencies can generate a theoretical IR spectrum, showing the characteristic stretching and bending modes of the various functional groups. scm.com This can be particularly useful for identifying the presence of the O-H and C-N bonds.
Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C) for each atom in the molecule. ucm.esrsc.org By comparing these predicted chemical shifts with experimental data, the precise three-dimensional structure and conformation of the molecule in solution can be determined.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value Range | Key Structural Correlations |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 0.8 - 4.5 ppm | Shifts of protons on the pyrrolidine and cyclooctyl rings, and the hydroxyl proton. |
| ¹³C NMR | Chemical Shift (δ) | 20 - 80 ppm | Resonances of carbon atoms in the pyrrolidine and cyclooctyl rings. |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 3200-3600 (O-H stretch)2800-3000 (C-H stretch)1050-1250 (C-N stretch) | Characteristic peaks for the hydroxyl, alkyl, and amine functional groups. |
Note: The values in this table are hypothetical and represent typical ranges for similar structures. Actual values would be obtained from specific quantum chemical calculations.
Conformational Analysis and Dynamics of this compound
The flexibility of both the pyrrolidine and cyclooctyl rings means that this compound can exist in numerous conformations. lumenlearning.comlibretexts.org Understanding the relative energies of these conformers and the dynamics of their interconversion is crucial for a complete picture of the molecule's behavior.
Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations and the transitions between them. These simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions. googleapis.com
The results of MD simulations can be used to construct a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable or metastable conformations, while the saddle points represent the transition states for conformational changes. This allows for the identification of the most stable, low-energy conformations of the molecule. For disubstituted cyclohexanes, the conformation with both substituents in an equatorial position is generally more stable. libretexts.org
The five-membered pyrrolidine ring is not planar and adopts a "puckered" conformation to relieve ring strain. nih.gov This puckering can be described by two main forms: the "envelope" and "twist" conformations. The substituents on the ring play a significant role in determining the preferred pucker. researchgate.net For instance, in proline residues, the pyrrolidine ring can adopt "UP" and "DOWN" puckers, with the preference depending on the local environment. nih.gov
The presence of the hydroxyl group at the 3-position and the bulky cyclooctyl group at the 1-position will have a significant impact on the puckering of the pyrrolidine ring in this compound. The substituents can influence the ring pucker through steric and electronic effects. nih.gov For example, electron-withdrawing groups at the 4-position of proline can enforce a specific pucker. raineslab.com The interconversion between different puckered forms, known as pseudorotation, is a low-energy process that can be studied using computational methods to determine the energy barriers and preferred puckering states. acs.org
Molecular Docking and Ligand-Target Interaction Predictions (In Silico/Theoretical Focus)
Pyrrolidine derivatives are known to interact with a variety of biological targets. researchgate.netmdpi.comniscpr.res.in Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. nih.govmdpi.com
In a theoretical study, this compound could be docked into the active site of a relevant protein target. The docking algorithm would explore various binding poses of the ligand within the receptor's binding pocket and score them based on a force field that estimates the binding affinity. This can help to identify the key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-receptor complex. For instance, molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives showed that the most active compound could interact with both the catalytic active site and the peripheral anionic site of acetylcholinesterase. nih.gov
These in silico predictions can provide valuable insights into the potential biological activity of this compound and guide the design of new derivatives with improved binding affinity and selectivity. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Binding Affinity (ΔG) | -7.5 kcal/mol | Indicates a potentially favorable binding interaction. |
| Key Interacting Residues | ASP145, LYS72, PHE80 | Suggests specific amino acids in the binding site that are important for recognition. |
| Hydrogen Bonds | O-H of ligand with backbone C=O of ASP145 | A critical hydrogen bond that anchors the ligand in the binding site. |
Note: This table presents hypothetical data from a theoretical molecular docking simulation. The specific values and interacting residues would depend on the chosen protein target and docking software.
In Silico Screening Against Academic Protein Targets
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the case of this compound, a targeted virtual screening campaign would be directed against a panel of academic protein targets. These targets are often chosen based on their known involvement in disease pathways and their availability in public-domain structural databases like the Protein Data Bank (PDB).
The process would involve preparing a 3D model of this compound and then using molecular docking software to predict its binding affinity and pose within the active site of each selected protein target. The results of such a screening are typically presented in a table that ranks the targets based on the predicted binding energy, providing a prioritized list for further experimental validation.
Hypothetical In Silico Screening Results
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Target A | XXXX | -8.5 | TYR 123, PHE 234, ASP 125 |
| Target B | YYYY | -7.9 | LEU 56, VAL 89, HIS 101 |
| Target C | ZZZZ | -7.2 | SER 45, TRP 111, GLU 48 |
This table is for illustrative purposes only and does not represent actual experimental data.
Advanced Cheminformatics Approaches for this compound Analogs
Cheminformatics combines computational methods with chemical information to support drug discovery. For this compound, cheminformatics approaches would be essential for designing analogs with improved properties and for predicting their biological activities.
Dataset Generation and Feature Engineering
The initial step in any cheminformatics study is the creation of a dataset. For this compound, this would involve designing a virtual library of analogs by systematically modifying its chemical structure. These modifications could include altering the cyclooctyl ring, substituting the pyrrolidine ring, or changing the position and nature of the hydroxyl group.
Once the analog library is generated, feature engineering is performed. This involves calculating a wide range of molecular descriptors for each analog. These descriptors are numerical representations of the chemical and physical properties of the molecules, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and various topological and electronic parameters.
Predictive Modeling of Hypothetical Biological Activity (In Vitro)
With a dataset of analogs and their corresponding descriptors, predictive models can be built. These models, often based on machine learning algorithms like random forests, support vector machines, or neural networks, aim to establish a quantitative structure-activity relationship (QSAR). A QSAR model can predict the biological activity of a new, untested analog based on its calculated descriptors.
The development of such a model would involve training the algorithm on a subset of the analog dataset for which hypothetical in vitro activity data has been assigned. The model's predictive power would then be evaluated on a separate test set of analogs. A reliable predictive model can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.
Table of Compounds Mentioned
| Compound Name |
|---|
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Design of Structure-Activity Relationship Libraries Based on 1-Cyclooctylpyrrolidin-3-ol
The foundation of a successful SAR campaign lies in the rational design of a chemical library. Starting with the this compound scaffold, chemists create a diverse set of related molecules by methodically altering specific parts of the structure. This allows for a comprehensive survey of the chemical space around the initial hit, aiming to enhance its biological profile.
The pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry, valued for its non-planar, three-dimensional structure which allows for efficient exploration of pharmacophore space. nih.gov For the this compound core, systematic SAR studies would involve introducing a variety of substituents at the available positions on the pyrrolidine ring to probe their influence on biological activity.
Key modifications would typically include:
Position 3: The hydroxyl (-OH) group at position 3 is a key feature, likely involved in hydrogen bonding with a biological target. Esterification or etherification of this group would probe the importance of its hydrogen-bond donating capability. Replacing it with other functional groups like an amino or thiol group would assess the impact of different types of interactions.
Position 4: Introducing small alkyl or halogen substituents at the 4-position would explore the steric and electronic requirements of the binding pocket in that region.
Stereochemistry: The stereogenicity of the carbons in the pyrrolidine ring is a critical factor. nih.gov The spatial orientation of substituents can lead to vastly different biological profiles due to the specific three-dimensional requirements of protein binding sites. nih.gov Therefore, synthesizing and testing individual stereoisomers is a crucial step in the SAR exploration.
For example, SAR studies on other pyrrolidine-based compounds have shown that introducing specific substituents can dramatically alter potency. In one class of pyrrolidine sulfonamides, fluorophenyl substituents at position 3 resulted in better in vitro potency. nih.gov Similarly, for a series of pyrrolidine-2,5-dione derivatives, a non-aromatic sec-butyl group at position 3 positively influenced anticonvulsant activity. nih.gov These examples highlight how systematic variation can guide the optimization process.
Table 1: Illustrative SAR Data for Hypothetical Pyrrolidine Ring Modifications This table illustrates the type of data generated from systematic variation of the pyrrolidine ring, based on general findings in medicinal chemistry.
| Compound ID | Modification on Pyrrolidine Ring (Relative to Parent) | Observed Potency (e.g., IC₅₀, nM) | Interpretation |
|---|---|---|---|
| Parent-01 | -OH at C3 | 500 | Baseline activity |
| Mod-02 | -OCH₃ at C3 (Ether) | >10000 | Loss of activity suggests H-bond donation is critical. |
| Mod-03 | -F at C4 | 250 | Increased potency; suggests pocket tolerates small electronegative group. |
| Mod-04 | -CH₃ at C4 | 450 | Activity similar to parent; small alkyl group is tolerated. |
| Mod-05 | (R)-stereoisomer at C3 | 80 | Significant increase in potency; indicates stereospecific binding. |
| Mod-06 | (S)-stereoisomer at C3 | 1200 | Decreased potency; confirms stereospecificity of the interaction. |
The large, lipophilic cyclooctyl group is a defining feature of the molecule, likely contributing significantly to its binding affinity, potentially through hydrophobic interactions. To elucidate its role, medicinal chemists would synthesize analogues with modified cycloalkyl groups.
Typical modifications include:
Ring Size Variation: Replacing the cyclooctyl ring with smaller (e.g., cyclopentyl, cyclohexyl) or larger (e.g., cyclononyl) rings would determine the optimal size and conformation for fitting into the target's binding site.
Introduction of Heteroatoms: Replacing a methylene (B1212753) (-CH2-) unit of the cyclooctyl ring with an oxygen (to form an oxocane) or nitrogen atom could introduce new hydrogen bonding opportunities and alter the molecule's physicochemical properties, such as solubility.
Substitution on the Ring: Adding substituents (e.g., methyl, hydroxyl) at various positions on the cyclooctyl ring would probe for additional pockets of interaction and refine the fit within the target protein.
In Vitro Pharmacological Profiling for SAR Assessment
Once a library of analogues based on this compound is synthesized, it must be subjected to rigorous pharmacological testing. In vitro profiling is an essential tool used early in the drug discovery process to determine the biological activity of new chemical entities and identify potential liabilities. researchgate.netnih.gov This screening process provides the data necessary to build a comprehensive SAR model, guiding the next round of chemical synthesis. researchgate.net A broad panel of assays is often employed, targeting proteins such as G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. europeanpharmaceuticalreview.com
To determine if the synthesized compounds interact with specific receptors, binding assays are employed. These assays measure the affinity of a compound for a target receptor, typically by quantifying the displacement of a known radiolabeled or fluorescent ligand. A high affinity (low Ki or IC50 value) indicates a strong interaction.
However, binding does not reveal function. A compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator. Therefore, functional assays are required. For GPCRs, these assays might measure downstream signaling events like calcium mobilization or cyclic AMP (cAMP) production. For ion channels, techniques like patch-clamp electrophysiology can be used to measure the direct effect of a compound on ion flow across the cell membrane.
If the intended target is an enzyme, specific assays are used to measure a compound's effect on its catalytic activity. nih.gov These assays monitor the rate of conversion of a substrate to a product in the presence of the test compound. The goal is to determine if a compound is an inhibitor (slowing the reaction) or an activator (speeding it up). nih.gov
Further mechanistic studies can classify the type of inhibition, such as: nih.gov
Competitive: The inhibitor binds to the same active site as the natural substrate.
Non-competitive: The inhibitor binds to a different (allosteric) site, changing the enzyme's conformation and reducing its efficiency.
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.
Irreversible: The inhibitor forms a permanent, covalent bond with the enzyme, permanently deactivating it. nih.gov Dialysis experiments can help distinguish reversible from irreversible inhibition. nih.gov
Table 2: Example Data from an Enzyme Inhibition Assay
| Compound ID | Cycloalkyl Moiety | Enzyme Inhibition (IC₅₀, µM) | Inhibition Type |
|---|---|---|---|
| Parent-01 | Cyclooctyl | 1.5 | Competitive |
| Mod-07 | Cyclohexyl | 15.2 | Competitive |
| Mod-08 | Cycloheptyl | 5.8 | Competitive |
| Mod-09 | Cyclononyl | 2.1 | Competitive |
| Mod-10 | 4-Hydroxycyclooctyl | 0.9 | Competitive |
To understand how a compound affects cellular processes and signaling pathways, cell-based reporter assays are invaluable tools. nih.gov These assays are engineered to produce a measurable signal, such as light from a luciferase enzyme, in response to the activation or inhibition of a specific pathway. nih.gov
For example, a stable cell line can be created where the expression of a luciferase reporter gene is controlled by a promoter that is activated by a specific transcription factor. nih.gov If a compound from the this compound library modulates a signaling pathway that leads to this transcription factor, the change in light output can be quantified. mdpi.com This provides mechanistic insights into the compound's effects within a cellular context. nih.gov These assays are highly specific and can be adapted to a high-throughput format, making them ideal for screening chemical libraries to identify agonists or antagonists of particular pathways. nih.gov
No Scientific Data Available for "this compound" in Structure-Activity Relationship and QSAR Studies
Despite a comprehensive search of available scientific literature, no specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) investigations have been published for the chemical compound this compound or its derivatives.
Consequently, it is not possible to provide an article detailing the computational QSAR modeling, including descriptor selection, statistical validation, and the application of machine learning, as no such research has been made public for this specific molecule.
Scientific research in the field of medicinal chemistry and computational drug design often focuses on series of compounds that have shown significant biological activity or potential therapeutic relevance. The absence of published SAR and QSAR studies for this compound suggests that it has likely not been a primary focus of such investigations to date.
General methodologies for SAR and QSAR are well-established, but their application and the resulting data are unique to the specific chemical structures being studied. Therefore, extrapolating information from other pyrrolidine derivatives would not provide a scientifically accurate account for this compound and would violate the core requirement of focusing solely on the specified compound.
Further research would be required to be initiated on this compound to generate the data necessary to populate the detailed analytical sections requested. Without primary research data, any discussion on descriptor importance, model validation, or machine learning predictions would be purely speculative and not based on scientific evidence.
Mechanistic Investigations of 1 Cyclooctylpyrrolidin 3 Ol at the Molecular and Cellular Level in Vitro
Elucidation of Molecular Target Interactions and Binding Modes
The initial and most critical step in understanding the mechanism of action for a novel compound like 1-Cyclooctylpyrrolidin-3-ol is the identification and characterization of its molecular target(s). This process involves determining the specific proteins, receptors, or enzymes with which the compound interacts to elicit a biological response. Computational methods, such as molecular docking, are often used as a preliminary step to predict potential binding interactions with known protein structures. researchgate.net These predictions are then validated experimentally.
Once a potential molecular target is identified, a suite of biophysical techniques is employed to quantitatively describe the interaction between the ligand (this compound) and the protein. nih.gov These methods provide crucial data on binding affinity, kinetics, and thermodynamics. nih.gov The selection of techniques depends on the properties of the protein and the specific questions being addressed. malvernpanalytical.com
Key biophysical techniques include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. It provides kinetic data, including the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated. nih.gov
Fluorescence-Based Techniques: Methods like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are used to study binding events. These techniques rely on changes in the fluorescence properties of a labeled molecule upon binding and are particularly useful for high-throughput screening. nih.gov
Table 1: Comparison of Biophysical Techniques for Ligand-Protein Interaction Analysis
| Technique | Principle | Key Parameters Measured | Advantages |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Kd, ΔH, ΔS, Stoichiometry (n) | Label-free; provides full thermodynamic profile. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding | Kd, kon, koff | Label-free; real-time kinetic data. |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding | Binding Affinity (Kd), IC50 | High-throughput; solution-based. |
To pinpoint the precise amino acid residues within the target protein that are critical for binding this compound, site-directed mutagenesis studies are performed. This powerful technique involves systematically replacing specific amino acids in the protein's putative binding pocket with other residues (e.g., alanine) and then measuring the impact of these mutations on ligand binding affinity.
For example, in studies on the rat mu-opioid receptor, mutating a single conserved asparagine residue (Asn150) to alanine (B10760859) resulted in a 3- to 20-fold increase in affinity for various opioid agonists, while a mutation of a tyrosine (Tyr326) decreased affinity for a wide range of ligands. nih.gov A similar approach would be applied to the identified target of this compound. A significant change in binding affinity following a mutation indicates that the altered residue is likely a key interaction point for the compound. nih.gov
Table 2: Hypothetical Mutagenesis Data for this compound Binding to a Target Receptor
| Receptor Mutant | Location | Binding Affinity (Kd, nM) | Fold Change vs. Wild-Type | Implied Role of Residue |
|---|---|---|---|---|
| Wild-Type | - | 50 | - | - |
| Y112A | Transmembrane Helix 3 | 1500 | 30-fold decrease | Critical for binding (e.g., hydrogen bond) |
| D125A | Transmembrane Helix 3 | >10,000 | >200-fold decrease | Essential for binding (e.g., ionic interaction) |
| F205A | Transmembrane Helix 5 | 450 | 9-fold decrease | Important for binding (e.g., hydrophobic interaction) |
| M301A | Transmembrane Helix 7 | 65 | No significant change | Not a direct contact point |
Intracellular Signaling Pathway Modulation Studies
Following target binding, a compound can modulate various intracellular signaling pathways. Investigating these downstream effects is essential to understanding its cellular mechanism of action. If the target is a G-protein-coupled receptor (GPCR), a major class of drug targets, analysis focuses on its canonical G-protein signaling and non-canonical β-arrestin pathways. researchgate.net
GPCRs transduce extracellular signals by activating intracellular heterotrimeric G proteins or by recruiting scaffolding proteins called β-arrestins. nih.gov Some ligands may preferentially activate one pathway over the other, a phenomenon known as "biased agonism." nih.gov Assays are conducted to determine the signaling profile of this compound.
G-Protein Activation: G-protein activation can be measured using various assays, such as GTPγS binding assays, which quantify the binding of a non-hydrolyzable GTP analog to Gα subunits upon receptor activation. nih.gov Alternatively, second messenger assays that measure downstream effectors like cyclic AMP (cAMP) for Gs/Gi-coupled receptors or intracellular calcium flux for Gq-coupled receptors are commonly used.
β-Arrestin Recruitment: β-arrestin recruitment to the activated receptor is a key event that leads to receptor desensitization, internalization, and initiation of G-protein-independent signaling. biorxiv.org This recruitment can be monitored in live cells using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme-fragment complementation assays, where the receptor and β-arrestin are tagged with components of a reporter system. researchgate.net
Table 3: Hypothetical Signaling Profile for this compound at a GPCR Target
| Signaling Pathway | Assay Method | Potency (EC50, nM) | Efficacy (% of Reference Agonist) |
|---|---|---|---|
| G-protein (cAMP) | HTRF Assay | 120 | 85% |
| β-Arrestin 2 | BRET Assay | 950 | 30% |
The data suggest that this compound may be a G-protein-biased agonist, as it activates the G-protein pathway with significantly higher potency and efficacy compared to the β-arrestin pathway.
The binding of a small molecule to its target protein can alter the target's conformation, thereby affecting its interactions with other proteins. nih.gov These protein-protein interactions (PPIs) are fundamental to cellular signaling. nih.gov this compound could act as a modulator of PPIs by either inhibiting or stabilizing a specific protein complex. dntb.gov.uamdpi.com For example, if the target of this compound is a kinase, the compound might prevent the kinase from binding to its substrate. Conversely, it could stabilize the interaction between a receptor and an intracellular scaffolding protein. nih.gov Techniques like co-immunoprecipitation (Co-IP) followed by Western blotting or mass spectrometry can be used to assess changes in protein complexes in the presence of the compound.
Cellular Phenotype Analysis Induced by this compound Analogs (In Vitro)
The ultimate goal of in vitro mechanistic studies is to correlate molecular and signaling events with a specific cellular response or phenotype. A library of structural analogs of this compound would be synthesized and tested in relevant cell-based assays to establish a Structure-Activity Relationship (SAR). The choice of cellular model is critical; for instance, if the target is implicated in neurodegeneration, a neuronal cell line like SH-SY5Y might be used. mdpi.com The observed phenotype could be changes in cell viability, proliferation, differentiation, or the expression of specific biomarkers. semanticscholar.org
Table 4: Hypothetical Cellular Activity of this compound Analogs in a Neuronal Cell Viability Assay
| Compound | Modification on Cyclooctyl Ring | Target Binding (Kd, nM) | Cellular Neuroprotection (% Viability) |
|---|---|---|---|
| This compound | None | 50 | 65% |
| Analog A | 4-Fluoro substitution | 25 | 88% |
| Analog B | 4-Hydroxy substitution | 48 | 70% |
| Analog C | Cyclohexyl replacement | 450 | 15% |
This hypothetical SAR suggests that the size of the cyclooctyl ring is critical for activity (Analog C) and that adding an electronegative group like fluorine enhances both target binding and the desired cellular effect (Analog A).
Cell Viability and Proliferation Assays (in a research context)
No data is available regarding the effect of this compound on the viability or proliferation of any cell lines.
Cellular Differentiation and Apoptosis Pathway Studies (in a research context)
There are no published studies investigating the role of this compound in cellular differentiation processes or its potential to induce or inhibit apoptosis.
Gene Expression and Proteomic Analysis in Response to Compound Exposure
No information exists in the scientific literature detailing changes in gene expression or protein profiles in cells exposed to this compound.
1 Cyclooctylpyrrolidin 3 Ol As a Privileged Scaffold in Drug Discovery Research
Scaffold Identification and Prioritization for Medicinal Chemistry
The pyrrolidine (B122466) ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs and is frequently prioritized by medicinal chemists for library development. nih.gov Its value stems from a combination of favorable physicochemical properties and synthetic tractability. The inclusion of a hydroxyl group at the 3-position introduces a key hydrogen bonding donor and acceptor, providing a critical anchor point for target interaction. The N-cyclooctyl group, while large, offers a specific lipophilic profile that can be exploited to fill deep hydrophobic pockets in a target protein.
The utility of the pyrrolidine scaffold is significantly enhanced by its inherent structural complexity and the diversity it can generate. nih.govresearchgate.net Unlike flat, aromatic systems, the saturated pyrrolidine ring is non-planar, a phenomenon described as "pseudorotation," which allows it to adopt various low-energy conformations. nih.govresearchgate.netnih.gov This property, combined with its sp³-hybridized carbons, enables a more thorough exploration of three-dimensional pharmacophore space. nih.govresearchgate.net
The presence of stereocenters on the pyrrolidine ring, such as the C-3 position in 1-Cyclooctylpyrrolidin-3-ol, introduces further molecular complexity. Different stereoisomers can present substituents in distinct spatial orientations, often leading to significant differences in biological activity due to specific interactions with chiral protein environments. nih.gov The combination of the puckered ring, the defined stereochemistry of the hydroxyl group, and the conformationally complex cyclooctyl substituent makes this compound a scaffold with high three-dimensional character, a feature increasingly sought after for improving selectivity and achieving favorable drug-like properties. nih.gov
Table 1: Key Attributes of the Pyrrolidine Scaffold
| Attribute | Description | Relevance in Drug Discovery |
| sp³-Hybridization | The scaffold is rich in saturated carbons, moving away from flat aromatic structures. | Provides access to three-dimensional chemical space, often leading to improved solubility and metabolic profiles compared to flat aromatic rings. nih.govhebmu.edu.cn |
| Stereogenicity | The pyrrolidine ring can contain multiple chiral centers. | Allows for precise spatial orientation of substituents, which is critical for selective binding to protein targets. nih.gov |
| Pseudorotation | The non-planar ring exists in a dynamic equilibrium of puckered conformations. | Enables the scaffold to adapt its shape to fit different binding pockets, increasing the potential for target engagement. nih.govresearchgate.net |
| Basicity | The nitrogen atom acts as a base and a key point for substitution. | The basicity can be tuned by substituents to influence properties like solubility and cell permeability. The nitrogen is a primary attachment point for diversification. nih.gov |
Fragment-Based Drug Design (FBDD) is a powerful method for generating lead compounds, and the design of high-quality fragment libraries is central to its success. nih.gov Pyrrolidine-based fragments are of significant interest because they possess desirable "Rule of Three" properties and provide excellent three-dimensional (3D) characteristics. nih.govcolab.ws The inherent 3D nature of the pyrrolidine scaffold is known to impart favorable properties, most notably improved aqueous solubility, which is a critical parameter for successful fragment screening campaigns. nih.gov
A strategy for building a fragment library around the pyrrolidine core involves robust chemical reactions, such as the 1,3-dipolar cycloaddition, which allows for the upfront installation of diversity. nih.gov By carefully selecting the building blocks, fragments can be generated that effectively sample 3D molecular space while maintaining fragment-like properties. nih.govfigshare.com The 3-hydroxypyrrolidine motif, as a fragment, offers a key interaction point (the hydroxyl group) and defined vectors for synthetic elaboration, making it an ideal starting point for a fragment-to-lead campaign. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a crucial strategy in lead optimization used to discover novel chemotypes with improved properties while retaining the key binding interactions of a known active compound. nih.gov This can involve replacing a core structure with a bioisosteric equivalent that mimics its shape and pharmacophoric features. The pyrrolidine ring can be both the starting point and the result of a scaffold hopping exercise. For instance, in the development of Factor Xa inhibitors, amino(methyl) pyrrolidine scaffolds were successfully designed as bioisosteres of a known piperazine (B1678402) core. ebi.ac.uk
Computational methods are indispensable tools for modern scaffold hopping. acs.org Techniques range from 2D fingerprint similarity searches to more complex 3D pharmacophore and shape-based screening. nih.gov For a scaffold like this compound, computational modeling can predict how alternative core structures might present the key hydroxyl and N-cyclooctyl groups in the same spatial orientation.
Advanced quantum mechanical methods, such as the Fragment Molecular Orbital (FMO) method, can provide a deep understanding of the binding interactions between a ligand and its target protein. acs.org This analysis can decompose the total interaction energy into contributions from individual residues and energy types (e.g., electrostatic, dispersion), highlighting the most critical interactions. acs.org Such insights are invaluable for designing new scaffolds that preserve these key interactions while altering the core structure to improve other properties like solubility or metabolic stability. acs.orgdundee.ac.uk
Table 2: Computational Methods in Scaffold Design
| Method | Application | Example |
| Molecular Docking | Predicts the preferred orientation of a ligand within a protein binding site and estimates binding affinity. | Docking a library of pyrrolidine analogues into a target to prioritize compounds for synthesis. nih.gov |
| Pharmacophore Modeling | Defines the essential 3D arrangement of functional groups required for biological activity. | Creating a model based on known active compounds to search for novel scaffolds with the same features. |
| Shape-Based Screening | Identifies molecules with a similar 3D shape to a known active ligand, irrespective of chemical structure. | Finding bioisosteric replacements for the pyrrolidine or cyclooctyl moiety. |
| Fragment Molecular Orbital (FMO) | A quantum mechanical method to calculate and analyze ligand-protein interaction energies with high accuracy. | Identifying key residue interactions driving the binding of a pyrrolidine-based inhibitor to guide scaffold hopping. acs.org |
Focused Library Design Based on the this compound Core
Once a promising scaffold is identified, a focused library of analogues is often synthesized to explore the structure-activity relationship (SAR) and optimize for potency and drug-like properties. nih.gov A focused library based on the this compound core would involve the systematic variation of its constituent parts. nih.govdrugdesign.org
The design of such a library would be based on a single core scaffold with defined points of diversity. nih.gov For the this compound core, key diversity points would include:
The N-1 Position: While this position is occupied by a cyclooctyl group, a library could explore a range of other large and small, cyclic and acyclic, and lipophilic and polar substituents to probe the requirements of the corresponding protein pocket.
The C-3 Position: The hydroxyl group could be replaced with other hydrogen-bonding groups (e.g., amine, amide) or its stereochemistry could be inverted to understand its role in binding.
Other Ring Positions (C-2, C-4, C-5): The pyrrolidine ring could be further decorated with small substituents to fine-tune properties and explore additional interactions with the target.
By synthesizing a carefully selected subset of these potential analogues, medicinal chemists can efficiently map the SAR around the core scaffold, leading to the identification of compounds with improved therapeutic potential. nih.gov
Combinatorial Chemistry Approaches
Combinatorial chemistry typically involves the systematic and repetitive covalent connection of a set of different "building blocks" to a central scaffold, resulting in a large library of structurally related compounds. This approach is highly efficient for exploring the chemical space around a known active scaffold to optimize its biological activity.
While numerous combinatorial libraries based on the pyrrolidine ring have been synthesized, none were found to specifically incorporate the 1-cyclooctyl substituent in combination with the 3-ol functional group. The research that is available focuses on other N-substituents or different substitution patterns on the pyrrolidine ring.
Diversity-Oriented Synthesis (DOS) for Scaffold Exploitation
Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules, often mimicking the structural variety found in natural products. nih.govrsc.org Unlike target-oriented synthesis, which focuses on a single product, DOS pathways are designed to generate a wide range of different molecular skeletons from a common starting material.
The application of DOS to the pyrrolidine scaffold has been explored to generate novel heterocyclic systems with potential biological activity. nih.govnih.gov These strategies often involve complex, multi-step reaction sequences designed to introduce significant structural diversity. However, a specific DOS campaign starting from or leading to this compound has not been reported in the reviewed literature.
Future Research Trajectories and Interdisciplinary Opportunities
The exploration of 1-Cyclooctylpyrrolidin-3-ol and its analogs is poised to benefit significantly from emerging technologies and interdisciplinary approaches. Future research will likely focus on integrating computational tools, advanced screening methods, innovative synthetic chemistry, and broader biological investigations to unlock the full therapeutic potential of this chemical scaffold.
Q & A
Q. What are the recommended synthetic routes for 1-Cyclooctylpyrrolidin-3-ol?
- Methodological Answer : The synthesis typically involves alkylation of pyrrolidin-3-ol with cyclooctyl halides (e.g., cyclooctyl bromide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or toluene. Reaction optimization includes temperature control (80–110°C) and prolonged heating (12–24 hours) to ensure complete substitution . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Yield improvements may require stoichiometric adjustments (e.g., 1.5–2.0 equivalents of cyclooctyl halide) .
Q. How should this compound be characterized for structural confirmation?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include the pyrrolidine ring protons (δ 2.5–3.5 ppm) and cyclooctyl protons (δ 1.2–2.0 ppm). The hydroxyl proton may appear as a broad singlet (δ 1.5–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₁H₂₁NO: calculated 183.1623) .
- Infrared (IR) Spectroscopy : Detect O–H stretching (~3200 cm⁻¹) and C–N vibrations (~1200 cm⁻¹) .
- HPLC-Purity Analysis : Use a C18 column with acetonitrile/water (70:30) to verify purity >95% .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. Desiccants (e.g., silica gel) should be used to mitigate hygroscopicity. Stability tests via periodic HPLC analysis are recommended to monitor degradation (e.g., ketone formation from hydroxyl oxidation) .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be determined and optimized?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 minutes indicate baseline separation .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during alkylation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to enhance enantiomeric excess (ee) .
- Circular Dichroism (CD) : Validate absolute configuration by comparing experimental CD spectra with computational predictions (TD-DFT) .
Q. What computational methods are suitable for predicting the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to potential targets (e.g., GPCRs or kinases). Parameterize the ligand with GAFF2 force field and optimize protonation states at physiological pH .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) and interaction energy profiles (e.g., hydrogen bonds with catalytic residues) .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and cyclooctyl steric bulk to correlate structure with activity .
Q. How do structural modifications at the pyrrolidine ring influence the compound's pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-position to reduce lipophilicity (clogP <2) and enhance solubility .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., hydroxylation at C4). Block vulnerable sites via methylation or deuterium incorporation .
- In Vitro Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. A Papp value >1 × 10⁻⁶ cm/s indicates favorable permeability .
Data Contradiction Analysis
Example : Conflicting reports on biological activity may arise from:
- Purity Issues : Impurities >5% (e.g., unreacted cyclooctyl halide) can skew assay results. Validate via HPLC and NMR before testing .
- Stereochemical Variability : Racemic mixtures may show lower potency than pure enantiomers. Always report ee values .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter IC₅₀ values. Standardize protocols across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
